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Compound of Interest

Compound Name:
1-(2-Amino-3,5-

dibromophenyl)ethanone

Cat. No.: B173223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

1-(2-Amino-3,5-dibromophenyl)ethanone. Due to the limited availability of public spectral

data for this specific molecule, this document serves as a template, outlining the expected data

and the detailed experimental protocols for its acquisition and analysis. The methodologies

provided are based on standard techniques for the characterization of organic compounds.

Introduction
1-(2-Amino-3,5-dibromophenyl)ethanone is an aromatic ketone containing amino and

bromine substituents. Its structural elucidation and purity assessment are critical for its

application in research and drug development. Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical

techniques used to determine the molecular structure and confirm the identity of this

compound. This guide presents the anticipated spectral data in a structured format and details

the methodologies for obtaining such data.

Spectral Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 1-(2-Amino-3,5-dibromophenyl)ethanone.
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Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

[Predicted Value] s 3H -CH₃

[Predicted Value] br s 2H -NH₂

[Predicted Value] d 1H Ar-H

[Predicted Value] d 1H Ar-H

Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm Assignment

[Predicted Value] -CH₃

[Predicted Value] C-Br

[Predicted Value] C-Br

[Predicted Value] C-NH₂

[Predicted Value] Ar-CH

[Predicted Value] Ar-CH

[Predicted Value] C=O

[Predicted Value] Ar-C (quaternary)

Solvent: CDCl₃ or DMSO-d₆

Table 3: IR Spectral Data (Predicted)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

[3500-3300] Strong, Broad N-H Stretch (Amino group)

[3100-3000] Medium C-H Stretch (Aromatic)

[2960-2850] Medium C-H Stretch (Aliphatic -CH₃)

[1680-1660] Strong C=O Stretch (Ketone)

[1600-1450] Medium-Strong C=C Stretch (Aromatic)

[1360-1355] Medium C-H Bend (-CH₃)

[1330-1200] Strong C-N Stretch (Aromatic Amine)

[800-600] Strong C-Br Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z Relative Intensity (%) Assignment

[293/295/297] [M]⁺ (Molecular Ion)

[278/280/282] [M-CH₃]⁺

[199/201] [M-Br-CO]⁺

** [M-2Br]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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Sample Preparation: Accurately weigh 5-20 mg of 1-(2-Amino-3,5-
dibromophenyl)ethanone for ¹H NMR and 20-50 mg for ¹³C NMR. The sample is dissolved

in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or

Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used for

analysis.

Data Acquisition: The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, a proton-

decoupled spectrum is typically obtained to simplify the spectrum to single lines for each

unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle. The mixture is then compressed under high

pressure in a die to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder, and the IR

spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by gas chromatography (GC-MS)

or liquid chromatography (LC-MS).

Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a

common technique where high-energy electrons bombard the sample, causing the formation

of a molecular ion and characteristic fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general experimental workflow for the spectroscopic

analysis of 1-(2-Amino-3,5-dibromophenyl)ethanone.
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Experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Characterization of 1-(2-Amino-3,5-
dibromophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b173223#1-2-amino-3-5-dibromophenyl-ethanone-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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